氯霉素葡糖醛酸苷

描述

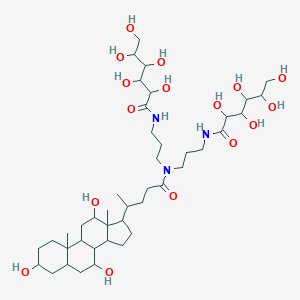

Chloramphenicol glucuronide is a metabolite of chloramphenicol, an antibiotic that is effective against a wide range of bacterial infections. This compound is formed through the process of glucuronidation, where chloramphenicol is conjugated with glucuronic acid. This process increases the water solubility of chloramphenicol, facilitating its excretion from the body. Chloramphenicol glucuronide is primarily found in the liver and is excreted in the urine.

科学研究应用

Chloramphenicol glucuronide has several applications in scientific research, particularly in the fields of pharmacology and toxicology. It is used as a marker to study the metabolism and excretion of chloramphenicol in the body. Additionally, it is employed in the development of analytical methods for detecting chloramphenicol residues in food products, such as meat, fish, and dairy.

In medicine, chloramphenicol glucuronide is used to monitor the therapeutic levels of chloramphenicol in patients undergoing treatment. It also plays a role in studying drug interactions and the effects of various diseases on drug metabolism.

作用机制

Target of Action

Chloramphenicol, the parent compound of Chloramphenicol glucuronide, primarily targets bacterial ribosomes . It binds to the 23S rRNA on the 50S subunit of bacterial ribosome and inhibits the action of peptidyl transferase .

Mode of Action

Chloramphenicol stops bacterial growth by binding to the bacterial ribosome (blocking peptidyl transferase) and inhibiting protein synthesis . Chloramphenicol is lipid-soluble, allowing it to diffuse through the bacterial cell membrane .

Biochemical Pathways

Chloramphenicol undergoes glucuronidation, a major route of sugar conjugation . This process involves the transfer of the glucuronic acid component of uridine diphosphate glucuronic acid to a substrate by UDP-glucuronosyltransferases . The resulting conjugated metabolites, such as Chloramphenicol glucuronide, are highly water-soluble and thus suitable for excretion .

Pharmacokinetics

Chloramphenicol is metabolized primarily by the liver. In the liver, it is conjugated with glucuronic acid to form Chloramphenicol glucuronide, an inactive form . This metabolite is then excreted by the kidney . The elimination half-life of Chloramphenicol is approximately 4 hours .

Result of Action

The substances resulting from glucuronidation, such as Chloramphenicol glucuronide, are typically much more water-soluble than the non-glucuronic acid-containing substances from which they were originally synthesized . This increased water solubility allows for their subsequent elimination from the body through urine or feces .

Action Environment

Microbes play a vital role in the decomposition of Chloramphenicol in the environment, and the biotransformation processes are especially dependent on synergistic interactions and metabolite exchanges among microbes . The comprehensive Chloramphenicol biotransformation pathway, key metabolic enzymes, and interspecies interactions in an activated sludge-enriched consortium were elucidated using integrated multi-omics and cultivation-based approaches .

生化分析

Biochemical Properties

Chloramphenicol glucuronide is involved in the process of glucuronidation . This process involves the transfer of the glucuronic acid component of uridine diphosphate glucuronic acid to a substrate by any of several types of UDP-glucuronosyltransferase . Chloramphenicol glucuronide binds to the cytosolic protein, cytochrome b5 reductase .

Cellular Effects

It is known that glucuronidation, the process in which Chloramphenicol glucuronide is involved, plays a crucial role in the metabolism of various substances in the body .

Molecular Mechanism

The molecular mechanism of Chloramphenicol glucuronide involves its interaction with cytochrome b5 reductase . This interaction is part of the glucuronidation process, which helps to make substances more water-soluble and allows for their subsequent elimination from the body .

Metabolic Pathways

This pathway involves the transfer of the glucuronic acid component of uridine diphosphate glucuronic acid to a substrate .

准备方法

Synthetic Routes and Reaction Conditions: Chloramphenicol glucuronide is synthesized through the enzymatic reaction involving chloramphenicol and uridine diphosphate glucuronic acid. The enzyme responsible for this reaction is UDP-glucuronosyltransferase, which catalyzes the transfer of glucuronic acid to chloramphenicol.

Industrial Production Methods: In industrial settings, the production of chloramphenicol glucuronide involves the use of immobilized enzyme reactors. These reactors contain beta-glucuronidase, which facilitates the glucuronidation process. The reaction conditions typically include a controlled pH and temperature to optimize enzyme activity and ensure high yield.

化学反应分析

Types of Reactions: Chloramphenicol glucuronide primarily undergoes hydrolysis and deconjugation reactions. These reactions are catalyzed by beta-glucuronidase, which breaks down the glucuronide conjugate back into chloramphenicol and glucuronic acid.

Common Reagents and Conditions: The hydrolysis of chloramphenicol glucuronide is typically carried out using beta-glucuronidase under acidic conditions. The reaction is often performed at a temperature of 37°C to mimic physiological conditions.

Major Products Formed: The primary products of the hydrolysis reaction are chloramphenicol and glucuronic acid. These products are then further metabolized or excreted from the body.

相似化合物的比较

Morphine glucuronide: A metabolite of morphine formed through glucuronidation.

Paracetamol glucuronide: A metabolite of paracetamol formed through glucuronidation.

Estradiol glucuronide: A metabolite of estradiol formed through glucuronidation.

Comparison: Chloramphenicol glucuronide is unique in its formation from an antibiotic, whereas other glucuronides, such as morphine glucuronide and paracetamol glucuronide, are derived from analgesics. Additionally, chloramphenicol glucuronide is primarily studied for its role in drug metabolism and excretion, while other glucuronides are often investigated for their pharmacological effects and therapeutic monitoring.

属性

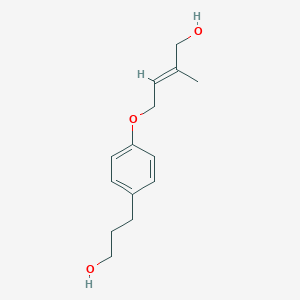

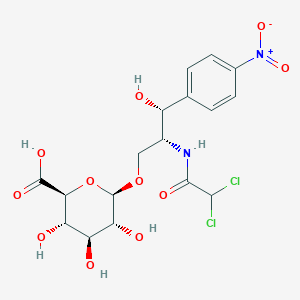

IUPAC Name |

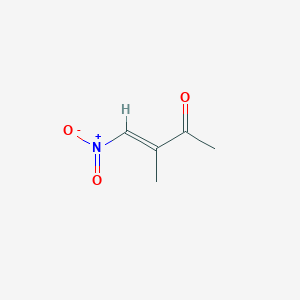

(2S,3S,4S,5R,6R)-6-[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20Cl2N2O11/c18-14(19)15(26)20-8(9(22)6-1-3-7(4-2-6)21(29)30)5-31-17-12(25)10(23)11(24)13(32-17)16(27)28/h1-4,8-14,17,22-25H,5H2,(H,20,26)(H,27,28)/t8-,9-,10+,11+,12-,13+,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UARPTSDFEIFMJP-PEXHWNMISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(COC2C(C(C(C(O2)C(=O)O)O)O)O)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H]([C@@H](CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20Cl2N2O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10960343 | |

| Record name | 2-[(2,2-Dichloro-1-hydroxyethylidene)amino]-3-hydroxy-3-(4-nitrophenyl)propyl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10960343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39751-33-2 | |

| Record name | Chloramphenicol 3-glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39751-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloramphenicol glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039751332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(2,2-Dichloro-1-hydroxyethylidene)amino]-3-hydroxy-3-(4-nitrophenyl)propyl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10960343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHLORAMPHENICOL 3-GLUCORONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5N9C7NNS4Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Diethyl N-[(2-Phthalimido)oxy]ethyl-N,N-Di-ethanoate](/img/structure/B134374.png)